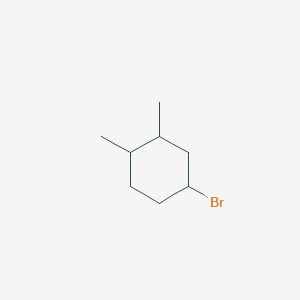
4-Bromo-1,2-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-dimethylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a bromine atom and two methyl groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethylcyclohexane typically involves the bromination of 1,2-dimethylcyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the anti-addition of bromine to the cyclohexane ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,2-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-dimethylcyclohexane in chemical reactions involves the formation of intermediates such as cyclic bromonium ions. These intermediates undergo nucleophilic attack or elimination, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylcyclohexane: Lacks the bromine atom, making it less reactive in substitution and elimination reactions.
4-Chloro-1,2-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-Fluoro-1,2-dimethylcyclohexane: Contains a fluorine atom, which significantly alters its chemical properties compared to the bromine derivative.
Uniqueness: 4-Bromo-1,2-dimethylcyclohexane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro and fluoro analogs. This reactivity is useful in various synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H15Br |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
4-bromo-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
OXCPCCLGUDBVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
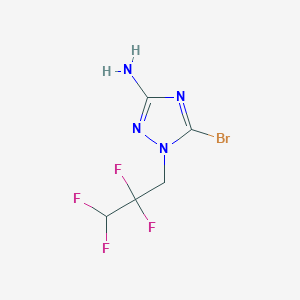
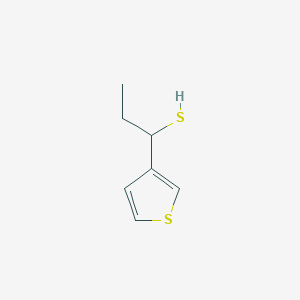
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
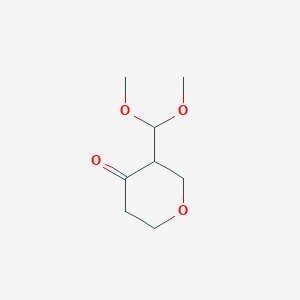
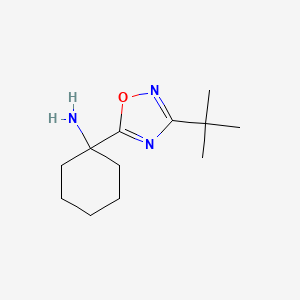

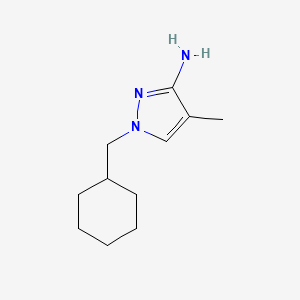
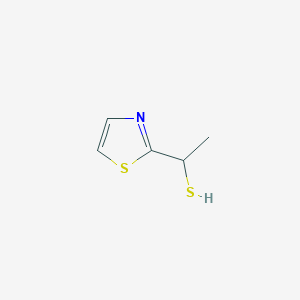
amine](/img/structure/B13304875.png)
